molecular formula C9H8N2O7 B026038 3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid CAS No. 108302-82-5

3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid

Cat. No.: B026038
CAS No.: 108302-82-5
M. Wt: 256.17 g/mol
InChI Key: NZNKSEVNZBZPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid is an organic compound with the molecular formula C9H8N2O7 It is characterized by the presence of a hydroxy group and two nitro groups attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid typically involves the nitration of 4-hydroxyphenylpropanoic acid. The process can be summarized as follows:

    Nitration Reaction: 4-Hydroxyphenylpropanoic acid is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces nitro groups at the 3 and 5 positions of the phenyl ring.

    Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while ensuring safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxy group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of 3-(4-Amino-3,5-dinitrophenyl)propanoic acid.

    Substitution: Formation of esters or ethers depending on the substituent introduced.

Scientific Research Applications

3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid involves its interaction with various molecular targets. The hydroxy and nitro groups play a crucial role in its reactivity and interactions. For example, the nitro groups can undergo reduction to form amino groups, which can then interact with enzymes or receptors in biological systems. The hydroxy group can form hydrogen bonds with other molecules, influencing its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxy-3,5-diiodophenyl)propanoic acid: Similar structure but with iodine atoms instead of nitro groups.

    3-(4-Hydroxy-3-methoxyphenyl)propanoic acid: Contains a methoxy group instead of nitro groups.

    3-(3,4-Dimethoxyphenyl)propanoic acid: Contains two methoxy groups on the phenyl ring.

Uniqueness

3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid is unique due to the presence of both hydroxy and nitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O7/c12-8(13)2-1-5-3-6(10(15)16)9(14)7(4-5)11(17)18/h3-4,14H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNKSEVNZBZPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10302461
Record name 3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10302461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108302-82-5
Record name 3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10302461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.